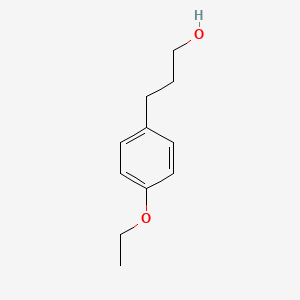

3-(4-Ethoxyphenyl)propan-1-ol

Description

Contextualization within Phenylpropanoid Chemistry and Related Aromatic Alcohols

3-(4-Ethoxyphenyl)propan-1-ol belongs to the broad class of organic compounds known as phenylpropanoids. wikipedia.org These compounds are characterized by a six-carbon aromatic phenyl group and a three-carbon propane (B168953) tail. wikipedia.org Phenylpropanoids are a diverse family of natural products synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.org They serve a variety of essential functions in plants, including providing structural integrity, offering protection from UV radiation, and defending against herbivores and pathogens. wikipedia.org

The core structure of this compound, a propan-1-ol chain attached to a substituted benzene (B151609) ring, is a common motif among aromatic alcohols. This class of compounds is a subject of interest in various fields, including medicinal chemistry and materials science, due to the diverse biological activities and physical properties they can exhibit.

Significance of Ethoxyphenyl Moieties in Organic Synthesis and Chemical Biology Research

The ethoxyphenyl group, a key feature of this compound, is a significant structural element in the fields of organic synthesis and chemical biology. In drug design, the incorporation of an ethoxy group can influence a molecule's physicochemical properties, such as lipophilicity and solubility, which in turn can affect its pharmacokinetic and pharmacodynamic profile. nih.gov The presence of such groups can be crucial for the interaction of a molecule with biological targets like enzymes or receptors. ontosight.ai

In organic synthesis, the ethoxyphenyl moiety can be a valuable building block. Its presence can direct the course of chemical reactions and provide a handle for further functionalization of the molecule. The synthesis and modification of compounds containing ethoxyphenyl groups are integral to the development of new materials and potential therapeutic agents. For instance, ethoxyphenyl thienyl compounds have been investigated for the treatment of bacterial infections. google.com

Current Research Landscape and Gaps for this compound

While the broader classes of phenylpropanoids and compounds containing ethoxyphenyl moieties are extensively studied, specific research on this compound appears to be limited. A comprehensive search of publicly available scientific literature does not reveal extensive studies focused specifically on its synthesis, properties, or biological activity.

This lack of dedicated research presents a significant gap in the current understanding of this particular compound. While its structural relatives may have well-documented roles, the unique combination of the 4-ethoxyphenyl group and the propan-1-ol side chain in this compound suggests it may possess distinct properties worthy of investigation. The current research landscape is populated with studies on structurally similar compounds, but direct data on this compound is sparse.

Research Objectives and Scope of Investigation

Given the current research gap, a foundational investigation into this compound would be highly valuable. The primary research objectives would be to:

Develop and optimize a synthetic route to produce high-purity this compound.

Thoroughly characterize its physicochemical properties , including melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, MS).

Conduct preliminary in vitro screening to assess its potential biological activities, such as antimicrobial, antioxidant, or cytotoxic effects.

The scope of such an investigation would initially be confined to the laboratory setting, focusing on chemical synthesis and basic biological assays. This foundational data would be crucial for determining whether further, more in-depth studies, such as mechanistic investigations or in vivo testing, are warranted.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 23516-79-2 |

| Predicted Boiling Point | 289.8±15.0 °C |

| Predicted Density | 1.011±0.06 g/cm³ |

| Predicted pKa | 15.24±0.10 |

Note: The predicted values are computationally generated and have not been experimentally verified.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8,12H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTHIXVLWUPMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Ethoxyphenyl Propan 1 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-(4-Ethoxyphenyl)propan-1-ol

Retrosynthetic analysis provides a logical framework for devising synthetic routes. For this compound, key disconnections can be identified in its carbon skeleton and functional groups.

A primary disconnection can be made at the C-C bond between the propyl chain and the phenyl ring. This leads to precursors such as a 4-ethoxyphenyl organometallic reagent and a three-carbon electrophile containing a hydroxyl group or a masked equivalent. Another strategic disconnection involves the C-O bond of the alcohol, suggesting a precursor like a 3-(4-ethoxyphenyl)propyl halide or sulfonate that can be converted to the alcohol via nucleophilic substitution. Furthermore, disconnection of the ether linkage points to 4-hydroxyphenylpropan-1-ol and an ethylating agent as potential starting materials.

A patent for the synthesis of related 3-aryl-2-hydroxy propanoic acid derivatives outlines a retrosynthetic analysis where a secondary alcohol is a key intermediate that can be elaborated to a primary hydroxy derivative. google.comgoogle.com

Hydroboration-Oxidation Pathways from Alkenyl Precursors (e.g., 4-ethoxyphenylprop-1-ene)

The hydroboration-oxidation of alkenes is a powerful method for the anti-Markovnikov hydration of a double bond, yielding a primary alcohol. wikipedia.orglibretexts.orgiitk.ac.in This two-step process is highly regioselective and stereospecific. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In the context of synthesizing this compound, the logical precursor is 4-ethoxyphenylprop-1-ene. The synthesis would proceed as follows:

Hydroboration: 4-ethoxyphenylprop-1-ene is reacted with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or diborane (B8814927) (B₂H₆). masterorganicchemistry.com The boron atom adds to the less substituted carbon of the alkene, and a hydrogen atom adds to the more substituted carbon in a syn-addition manner. wikipedia.orglibretexts.org This step forms a trialkylborane intermediate.

Oxidation: The trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), to replace the boron-carbon bond with a hydroxyl group, yielding the desired this compound. libretexts.orgmasterorganicchemistry.com

An analogous synthesis has been successfully employed to produce 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol) from eugenol (B1671780) (4-allyl-2-methoxyphenol) in good yields. researchgate.net

Reduction of Corresponding Carboxylic Acid Derivatives or Esters

Another effective synthetic strategy involves the reduction of carboxylic acids or their ester derivatives. The precursor for this route would be 3-(4-ethoxyphenyl)propanoic acid or its corresponding esters.

The reduction of carboxylic acids to primary alcohols typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). A subsequent aqueous workup is necessary to neutralize the reaction mixture and isolate the alcohol product.

A multi-step process for producing 3-propanal derivatives involves the reduction of 3-propanoic acid derivatives to 3-propanol derivatives. researchgate.net This general methodology can be adapted for the synthesis of this compound. Research has also shown the reduction of ester moieties using LiAlH₄ to yield primary alcohols. acs.org

Grignard or Organolithium Addition to Aldehydes or Ketones Followed by Reduction

Grignard and organolithium reagents are potent nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.com While the direct reaction of a Grignard reagent with an aldehyde or ketone typically yields a secondary or tertiary alcohol, a multi-step sequence involving these reagents can be designed to produce a primary alcohol. masterorganicchemistry.comvaia.com

One possible, though less direct, route to this compound could involve the reaction of a 4-ethoxyphenyl Grignard reagent (4-ethoxyphenylmagnesium bromide) with an appropriate epoxide, such as propylene (B89431) oxide. This reaction would form a secondary alcohol, which would then require further chemical manipulation to yield the target primary alcohol. A more straightforward Grignard approach would be the reaction of 4-ethoxyphenylmagnesium bromide with a protected 3-halopropanol, followed by deprotection.

The synthesis of the related compound 1-(4-ethoxyphenyl)-1-propanol (B1322439) is commonly achieved through the Grignard reaction of 4-ethoxyphenylmagnesium bromide with propanal. This highlights the utility of Grignard reagents in forming carbon-carbon bonds in the synthesis of substituted propanols.

Multi-step Synthetic Protocols from Commercially Available Starting Materials

Complex molecules are often synthesized through multi-step reaction sequences starting from simple, commercially available precursors. For this compound, logical starting materials include 4-ethoxybenzaldehyde (B43997) or 4-ethoxyphenol.

A plausible multi-step synthesis starting from 4-ethoxybenzaldehyde could involve:

A Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to introduce the remaining two carbons of the propyl chain, forming an α,β-unsaturated ester.

Reduction of the ester and the double bond to yield the saturated primary alcohol.

Alternatively, starting from 4-ethoxyphenol:

Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst would yield 1-(4-ethoxy-3-hydroxyphenyl)propan-1-one.

Subsequent reduction of the ketone and removal of the phenolic hydroxyl group would be necessary, making this a more complex route.

A five-step synthesis of 3-propanal derivatives starting from aldehydes has been developed, which involves a Knoevenagel condensation with Meldrum's acid, followed by reduction, hydrolysis, decarboxylation, and finally oxidation. researchgate.net This demonstrates a general framework that can be adapted for the synthesis of various propanol (B110389) derivatives.

Optimization of Reaction Conditions, Yields, and Selectivity

The efficiency of any synthetic protocol is highly dependent on the optimization of reaction parameters. This includes the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For instance, in Grignard reactions, the choice of solvent (e.g., THF is often preferred over diethyl ether) and temperature control are critical to minimize side reactions and maximize yield. Similarly, in hydroboration-oxidation, the specific borane reagent used can influence the reaction's selectivity and efficiency.

The optimization of reaction conditions is a common practice in synthetic chemistry to improve yields and purity. For example, in the synthesis of pyrazole (B372694) derivatives, the choice of base and solvent was found to be crucial for achieving regioselectivity. nih.gov In another study, the optimization of a catalytic reaction involved screening the amount of catalyst and base, as well as the reaction time. chinesechemsoc.org

| Reaction Type | Key Parameters for Optimization | Typical Yields |

| Grignard Reaction | Solvent, Temperature, Reagent Stoichiometry | 70-85% |

| Hydroboration-Oxidation | Borane Reagent, Solvent, Temperature | Good to Excellent |

| Reduction of Carboxylic Acid Derivatives | Reducing Agent, Solvent, Temperature | High |

Considerations for Chemo- and Regioselectivity in Synthetic Routes

Chemo- and regioselectivity are crucial considerations in the synthesis of molecules with multiple functional groups or reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when reducing a molecule containing both a carboxylic acid and another reducible functional group, a selective reducing agent must be chosen to target only the carboxylic acid.

Regioselectivity is the preference for reaction at one position over another. The hydroboration-oxidation reaction is a prime example of a highly regioselective reaction, where the hydroxyl group is selectively placed on the less substituted carbon of the double bond. wikipedia.org

In the synthesis of this compound, these selectivity issues are relatively minor due to the simple structure of the target molecule. However, in the synthesis of more complex analogues, these considerations become paramount. For instance, in the functionalization of N-heterocycles, chemo- and regioselective metalations are key to obtaining the desired products. uni-muenchen.de

Synthesis of Structural Analogues and Derivatives for Comparative Studies

The synthesis of structural analogues of this compound involves modifications at various positions of the molecule, including the aromatic ring, the alkyl chain, and the terminal hydroxyl group. These derivatives are instrumental in comparative studies to elucidate the pharmacophore and understand the influence of different functional groups on the compound's activity.

A variety of synthetic strategies have been employed to generate a library of analogues. These methods often start from commercially available precursors or intermediates that can be chemically altered.

Modification of the Phenyl Ring: Analogues with different substituents on the phenyl ring are synthesized to study the electronic and steric effects on activity. For instance, the ethoxy group can be replaced with other alkoxy groups, hydroxyl groups, or amino groups.

Amino Analogues: The synthesis of 3-(4-aminophenyl)propan-1-ol (B78041) can be achieved from a nitro-substituted precursor. For example, 4-(4-Nitrophenyl)butyric acid is first reduced to 3-(4-nitrophenyl)propan-1-ol (B1626603) using a borane-tetrahydrofuran (THF) complex. chemicalbook.com Subsequent hydrogenation of the nitro group over a palladium on carbon (Pd/C) catalyst yields the desired 3-(4-aminophenyl)propan-1-ol. chemicalbook.com

Hydroxy and Methoxy (B1213986) Analogues: Dihydroconiferyl alcohol (3-(4-hydroxy-3-methoxyphenyl)-1-propanol) and dihydrosinapyl alcohol (3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol) have been prepared from eugenol and 4-allyl-2,6-dimethoxyphenol, respectively, through hydroboration reactions. researchgate.net The synthesis of 3-(4-methoxyphenyl)-1-propanol has also been reported for comparative bioactivity studies.

Modification of the Propanol Chain: Alterations to the three-carbon chain, such as the introduction of substituents or changing the position of the hydroxyl group, provide valuable SAR data.

Introduction of Amino Groups: The synthesis of 2-amino-1-(4-ethoxyphenyl)propan-1-ol (B14225550) starts from 1-(4-ethoxyphenyl)-1-hydroxy-2-propanone. This keto-alcohol is condensed with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate. Catalytic hydrogenation of this oxime using a Raney nickel catalyst then produces the final β-amino alcohol.

Introduction of Methyl Groups: The preparation of 2-(4-ethoxyphenyl)-2-methylpropanol involves the reduction of an ester precursor, ethyl 2-(4-ethoxyphenyl)-2-methylpropionate. google.com This reduction is effectively carried out using a mixed system of potassium borohydride (B1222165) and lithium chloride in an ethanol (B145695) solvent. google.com

Synthesis of Chiral Analogues: The development of enantioselective synthetic methods allows for the preparation of pure enantiomers of secondary alcohols, which is critical for studying stereospecific interactions with biological targets. Asymmetric hydrogenation of prochiral ketones is a common approach. For example, β-keto esters can be asymmetrically hydrogenated using a chiral diphosphine-ruthenium catalyst to produce β-hydroxy esters with high enantiomeric excess. sctunisie.org These can then be reduced to the corresponding chiral 1,3-diols. sctunisie.org This methodology has been applied to synthesize both (R)- and (S)-enantiomers of various 1-arylpropan-1-ols. sctunisie.org

The following table summarizes the synthesis of various structural analogues for comparative analysis.

| Analogue Name | Starting Material(s) | Key Reagents/Catalysts | Brief Description of Method | Reference(s) |

| 3-(4-Aminophenyl)propan-1-ol | 4-(4-Nitrophenyl)butyric acid | Borane-THF complex, H₂/Pd(C) | Reduction of the carboxylic acid to an alcohol, followed by hydrogenation of the nitro group. | chemicalbook.com |

| 2-Amino-1-(4-ethoxyphenyl)propan-1-ol | 1-(4-Ethoxyphenyl)-1-hydroxy-2-propanone | Hydroxylamine hydrochloride, Raney nickel/H₂ | Formation of an oxime intermediate followed by catalytic hydrogenation. | |

| 2-(4-Ethoxyphenyl)-2-methylpropanol | Ethyl 2-(4-ethoxyphenyl)-2-methylpropionate | Potassium borohydride, Lithium chloride | Reduction of the ester to the corresponding alcohol. | google.com |

| 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol | 4-Allyl-2-methoxyphenol (Eugenol) | Borane dimethylsulfide complex, H₂O₂/NaOH | Hydroboration-oxidation of the allyl group. | researchgate.net |

| Chiral 1-Arylpropan-1-ols | β-Keto esters | Chiral diphosphine-ruthenium catalyst, LiAlH₄ | Asymmetric hydrogenation of the keto group to a hydroxyl group, followed by reduction of the ester. | sctunisie.org |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | 3-((4-Methoxyphenyl)amino)propanehydrazide | Phenyl isocyanate, Phenyl isothiocyanate, etc. | Reaction with various electrophiles to form semicarbazides, thiosemicarbazides, and other derivatives. | nih.gov |

Spectroscopic and Advanced Analytical Characterization of 3 4 Ethoxyphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure of 3-(4-ethoxyphenyl)propan-1-ol.

Proton NMR (¹H NMR) spectroscopy of this compound reveals a distinct set of signals that correspond to the different types of protons present in the molecule. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The aromatic protons on the phenyl ring exhibit characteristic splitting patterns in the aromatic region of the spectrum. The protons of the propanol (B110389) chain also show specific multiplicities and chemical shifts, confirming their connectivity.

A representative ¹H NMR spectrum of a related compound, 1-(4-ethoxyphenyl)-1-propanol (B1322439), shows signals for the ethoxy group at approximately δ 1.35–1.45 ppm (triplet, CH₃) and δ 3.95–4.10 ppm (quartet, OCH₂). The methine proton of the propanol group resonates further downfield at δ 4.70–4.90 ppm. For 3-(4-methoxyphenyl)propan-1-ol (B1214212), a similar compound, the aromatic protons appear as doublets at δ 6.82 and δ 7.35 ppm.

Table 1: ¹H NMR Data for this compound Analogs

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Reference |

|---|---|---|---|---|

| 1-(4-Ethoxyphenyl)-1-propanol | Ethoxy CH₃ | 1.35–1.45 | Triplet | |

| Ethoxy OCH₂ | 3.95–4.10 | Quartet | ||

| Propanol CH | 4.70–4.90 | - | ||

| 3-(4-Methoxyphenyl)propan-1-ol | Aromatic CH | 6.82 | Doublet | |

| Aromatic CH | 7.35 | Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atoms of the aromatic ring will resonate in a different region compared to the sp³-hybridized carbons of the ethoxy and propanol groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the propanol and ethoxy groups. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the ethoxyphenyl group and the propanol chain. science.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to confirm the three-dimensional structure of the molecule. science.govsemanticscholar.org

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C NMR signals, thereby providing definitive structural elucidation of this compound. rsc.orgsemanticscholar.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the ether linkage in the ethoxy group typically appears in the range of 1050–1150 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanol and ethoxy groups are found just below 3000 cm⁻¹. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound Analogs

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200–3600 | |

| Ether (-O-) | C-O Stretch | 1050–1150 | |

| Aromatic Ring | C=C Stretch | 1450–1600 | - |

| Aromatic C-H | C-H Stretch | >3000 | - |

| Aliphatic C-H | C-H Stretch | <3000 | - |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. dergipark.org.tr The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the propanol chain. The symmetric stretching of the C-O-C bond of the ether group also gives a characteristic Raman signal. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of these ions. For the related compound 1-(4-ethoxyphenyl)propan-1-ol, the molecular ion peak is observed at an m/z of 151. nih.gov The fragmentation of propan-1-ol, a structural component of the target molecule, shows a characteristic base peak at m/z 31. docbrown.info The mass spectrum of 3-(4-methoxyphenyl)propan-1-ol, a closely related analog, displays a top peak at an m/z of 121 and a second highest peak at 166. nih.gov

A representative EI-MS fragmentation pattern for a similar compound, 1-(4-ethoxyphenyl)propan-1-ol, is provided in the table below.

Table 1: Key EI-MS Fragmentation Data for 1-(4-Ethoxyphenyl)propan-1-ol

| m/z Value | Interpretation |

|---|---|

| 180 | Molecular Ion [M]⁺ |

| 151 | Base Peak |

| 121 | |

| 77 |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. uvic.ca In ESI-MS, the sample is dissolved in a solvent and sprayed through a fine, charged needle, creating a mist of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ or other adducts. nih.gov This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. mdpi.com For instance, ESI-MS has been used to identify various compounds in biological and chemical samples, providing high sensitivity and selectivity. rsc.orgscispace.com In the context of related compounds, HRMS (ESI) has been used to confirm the mass of molecules with high accuracy. rsc.orgacs.org For example, the HRMS (ESI) for 3-(4-methoxyphenyl)-cyclohexanone was calculated as [C13H16O2Na]+ 227.1047 and found to be 227.1049. rsc.org

Table 2: ESI-MS Data for Related Compounds

| Compound | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| 1-(3-Hydroxypropyl)-3-methylimidazolium | [C7H13N2O]⁺ | 141.1022 | 141.1024 | acs.org |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.org This technique can differentiate between molecules with the same nominal mass but different elemental formulas. HRMS is crucial for confirming the identity of newly synthesized compounds and for the analysis of complex samples where multiple components may have similar masses. scispace.comrsc.org For example, the HRMS m/z for a C18H20O compound was calculated as [M+H]+ 253.1592 and found to be 253.1588. rsc.org

Table 3: HRMS Data for Structurally Similar Compounds

| Compound Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|

| C15H11ClO | 243.0577 | 243.0571 | rsc.org |

| C18H18O | 251.1436 | 251.1427 | rsc.org |

| C18H20O | 253.1592 | 253.1588 | rsc.org |

| C16H14O | 223.1123 | 223.1124 | rsc.org |

| C16H14O2 | 239.1072 | 239.1070 | rsc.org |

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline)

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a detailed structural model.

Table 4: Crystallographic Data for a Related Chalcone

| Parameter | Value |

|---|---|

| Compound | (2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

| Molecular Formula | C17H15FO2 |

| Crystal System | Orthorhombic |

| Space Group | Pca2_1 |

Data from a study on a related chalcone. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector at the end of the column measures the amount of each component as it elutes. GC is widely used for purity assessment and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov For instance, the purity of various secondary alcohols has been determined by GC analysis. rsc.org The Kovats retention index, a measure used in GC, has been reported for the related compound 3-(4-methoxyphenyl)propan-1-ol on different types of columns. nih.gov

Table 5: Kovats Retention Index for 3-(4-Methoxyphenyl)propan-1-ol

| Column Type | Kovats Retention Index |

|---|---|

| Standard non-polar | 1449 |

| Semi-standard non-polar | 1509 |

| Standard polar | 2487 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound, as well as for the assessment of its purity. The method's high resolution and sensitivity make it ideal for analyzing this compound in various matrices. The chromatographic behavior of this compound is dictated by its molecular structure, which includes a polar hydroxyl group and a nonpolar ethoxyphenyl group. This amphiphilic nature allows for effective separation using reverse-phase HPLC, which is the most common mode of analysis for this and structurally related compounds.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) gel, is used in conjunction with a polar mobile phase. For this compound, the mobile phase generally consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. The ratio of the organic solvent to water is a critical parameter that is adjusted to control the retention time of the compound. An increase in the organic solvent concentration will decrease the retention time, and vice versa. To ensure good peak shape and reproducibility, especially when dealing with compounds that have ionizable groups or to minimize interactions with residual silanols on the stationary phase, a small amount of an acid, such as formic acid or phosphoric acid, is often added to the mobile phase. sielc.com

Detection of this compound is typically achieved using a UV detector. The ethoxyphenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection. The maximum absorption wavelength (λmax) for the phenolic ether moiety is generally in the range of 220-280 nm, and the detector is set accordingly to maximize sensitivity.

For the analysis of potential enantiomers of this compound, should it be synthesized as a racemate, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are often employed for the separation of enantiomers of compounds with similar structures. The mobile phase in chiral HPLC is typically a nonpolar solvent system, such as a mixture of hexane (B92381) and an alcohol like 2-propanol.

The purity of a this compound sample can be determined by HPLC with a high degree of accuracy. The area of the main peak in the chromatogram is compared to the total area of all peaks, providing a quantitative measure of purity, often expressed as a percentage.

While specific, validated HPLC methods for this compound are not widely published in peer-reviewed literature, methods for structurally analogous compounds provide a strong basis for its analysis. For instance, the analysis of 3-(4-methoxyphenyl)propan-1-ol is effectively carried out using a reverse-phase system with an acetonitrile/water/phosphoric acid mobile phase. sielc.com Similarly, related hydroxyphenylpropanols are analyzed on C18 columns with acetonitrile/water and a formic acid modifier.

Based on the analysis of these related compounds, a set of typical HPLC conditions for the analysis of this compound can be proposed. These are summarized in the data tables below.

Table 1: Typical Reverse-Phase HPLC Parameters for this compound Analysis

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilyl) Silica Gel |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Gradient/Isocratic | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | Ambient to 40 °C |

| Detection | UV at ~225 nm or ~275 nm |

| Injection Volume | 5 - 20 µL |

Table 2: Typical Chiral HPLC Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

| Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | n-Hexane / 2-Propanol |

| Gradient/Isocratic | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at ~225 nm or ~275 nm |

| Injection Volume | 5 - 10 µL |

Computational Chemistry and Theoretical Studies of 3 4 Ethoxyphenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the prediction of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its favorable combination of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its reliability in predicting molecular geometries and electronic properties for a broad range of organic molecules. science.gov

For a molecule like 3-(4-Ethoxyphenyl)propan-1-ol, DFT calculations, typically with a basis set such as 6-311+G, would be employed to determine its most stable three-dimensional structure (optimized geometry). researchgate.net These calculations would also yield important electronic properties such as total energy, dipole moment, and the distribution of electron density.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation to determine the electronic structure of a molecule. While generally more computationally intensive than DFT, ab initio methods can provide highly accurate results, particularly for smaller molecules or when high accuracy is paramount. For a molecule of the size of this compound, ab initio calculations would be computationally demanding but could serve as a benchmark for results obtained from DFT methods.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations (conformers) may exist.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. Computational methods provide detailed information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For aromatic compounds, the HOMO is often a π-orbital associated with the aromatic ring, and the LUMO is a π*-antibonding orbital. The energies of these orbitals and their gap can be reliably calculated using DFT methods. physchemres.org In a study of the analogous compound 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, the HOMO-LUMO gap was calculated to be -6.37 eV and -2.23 eV respectively, indicating its potential for charge transfer interactions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies (based on analogous compounds)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.37 |

| ELUMO | -2.23 |

| Energy Gap (ΔE) | 4.14 |

Data is illustrative and based on the analogous compound 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atoms of the hydroxyl and ethoxy groups, making them potential sites for hydrogen bonding and electrophilic attack. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud. In a related study of 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, the MEP surface analysis confirmed that the oxygen atom of the ethoxy group is a site of negative potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) of a molecule into localized orbitals corresponding to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. uni-muenchen.de This approach provides a quantitative description of charge distribution and intramolecular interactions, offering deep insights into the stability arising from electron delocalization. q-chem.com

For this compound, NBO analysis elucidates the electronic interactions between the ethoxy-substituted phenyl ring, the propyl chain, and the terminal hydroxyl group. The primary focus is on hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. These interactions are evaluated using second-order perturbation theory. uni-muenchen.de

Key interactions within the this compound structure that would be revealed by NBO analysis include:

Intramolecular Hydrogen Bonding: A potential weak hydrogen bond between the hydroxyl proton (H-O) and the oxygen of the ethoxy group could be identified and quantified.

Ring and Substituent Interactions: Delocalization between the oxygen lone pairs (n) of the ethoxy group and the π* anti-bonding orbitals of the phenyl ring (n -> π*), which contributes to the stability of the ether linkage.

Chain-Ring Hyperconjugation: Interactions between the σ orbitals of the C-C and C-H bonds of the propanol (B110389) side chain and the π* orbitals of the aromatic ring (σ -> π*).

The stabilization energy, E(2), associated with these delocalizations indicates the strength of the interaction. Higher E(2) values signify a more significant interaction and greater contribution to the molecule's stability.

Table 1: Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on Ethoxy | π* (C-C) of Phenyl Ring | ~20-30 | Resonance (n -> π) |

| π (C-C) of Phenyl Ring | π (C-C) of Phenyl Ring | ~15-25 | Intramolecular Charge Transfer |

| LP (O) on Hydroxyl | σ* (C-H) of Propanol Chain | ~1-5 | Hyperconjugation (n -> σ) |

| σ (C-H) on Propanol Chain | σ (C-C) of Propanol Chain | ~2-6 | Hyperconjugation (σ -> σ) |

| σ (C-C) on Propanol Chain | π (C-C) of Phenyl Ring | ~1-3 | Hyperconjugation (σ -> π*) |

Note: The values in this table are illustrative, based on typical results for similar functional groups in organic molecules, and represent the type of data generated from an NBO calculation.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. Methods like Density Functional Theory (DFT) are commonly employed to calculate these properties with a high degree of accuracy. derpharmachemica.comresearchgate.net

Vibrational Frequencies (FT-IR and Raman)

Theoretical vibrational analysis for this compound can be performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). derpharmachemica.comresearchgate.net The calculation yields harmonic frequencies that are typically scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, bringing them into better agreement with experimental data. derpharmachemica.com

The predicted spectrum allows for the assignment of specific vibrational modes to the observed peaks in experimental FT-IR and Raman spectra. Key vibrational modes for this compound would include the O-H stretch of the alcohol, aromatic and aliphatic C-H stretches, C-O stretches for the ether and alcohol, and various bending and deformation modes of the phenyl ring and alkyl chain.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Alcohol (R-OH) | ~3300–3500 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3000–3100 | Medium |

| C-H Stretch (Aliphatic) | Propanol & Ethyl Chain | ~2850–3000 | Strong |

| C-O Stretch (Aromatic Ether) | Ar-O-C | ~1230–1270 | Strong |

| C-O Stretch (Primary Alcohol) | C-OH | ~1050–1080 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1500–1600 | Medium to Strong |

Note: These are typical frequency ranges derived from computational studies on analogous molecules. derpharmachemica.comnist.gov

NMR Chemical Shifts (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for confirming molecular structures. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, typically at a DFT level of theory. researchgate.netdocbrown.info The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

For this compound, calculations would predict distinct chemical shifts for each unique carbon and proton environment. The electron-donating ethoxy group would cause upfield shifts (lower ppm) for the ortho and para protons and carbons of the phenyl ring relative to benzene (B151609), while the electron-withdrawing oxygen atom in the alcohol and ether groups would cause downfield shifts (higher ppm) for adjacent protons and carbons. docbrown.infodocbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (See Note) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C1 (CH₂) | ~3.6 | ~62 | Adjacent to electron-withdrawing -OH group. |

| C2 (CH₂) | ~1.9 | ~32 | Aliphatic chain. |

| C3 (CH₂) | ~2.6 | ~34 | Benzylic position, adjacent to the ring. |

| C4 (Aromatic C) | - | ~133 | Quaternary carbon attached to the alkyl chain. |

| C5/C9 (Aromatic CH) | ~7.1 | ~130 | Ortho to the alkyl chain. |

| C6/C8 (Aromatic CH) | ~6.8 | ~115 | Ortho to the electron-donating -OEt group. |

| C7 (Aromatic C) | - | ~158 | Quaternary carbon attached to -OEt group. |

| C10 (CH₂) | ~4.0 | ~63 | Adjacent to ether oxygen. |

| C11 (CH₃) | ~1.4 | ~15 | Terminal methyl group. |

| H on O1 | ~2-4 | - | Labile proton, shift is concentration-dependent. |

Note: Numbering is illustrative: HO-C1-C2-C3-C4(C5=C6-C7(O-C10-C11)=C8-C9=C4). Predicted values are based on standard substituent effects and data from similar structures. docbrown.infodocbrown.infoglbrc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a framework for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. researchgate.net This analysis is crucial for understanding reaction kinetics and selectivity. For this compound, theoretical studies could model various reactions, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the cleavage of the ether bond under acidic conditions. researchgate.net

The process involves:

Geometry Optimization: The structures of reactants, products, and intermediates are fully optimized to find their lowest energy conformations.

Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: Vibrational frequency calculations are run to confirm the nature of the stationary points. A stable minimum (reactant, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. derpharmachemica.com

For example, modeling the oxidation of the alcohol to 3-(4-ethoxyphenyl)propanal would involve identifying the transition state for the hydrogen abstraction step. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 4: Hypothetical Computational Study of the Oxidation of this compound

| Computational Task | Objective | Example Method | Expected Outcome |

| Reactant/Product Optimization | Find the lowest energy structures of the alcohol and aldehyde. | DFT (B3LYP/6-31G*) | Optimized geometries and electronic energies. |

| Transition State Search | Locate the geometry of the transition state for the oxidation reaction. | QST2/QST3 or Berny | Structure of the transition state. |

| Intrinsic Reaction Coordinate (IRC) Analysis | Confirm the TS connects the reactant and product on the potential energy surface. | IRC Calculation | A reaction path confirming the connection. |

| Activation Energy (Ea) Calculation | Determine the energy barrier for the reaction. | Single-Point Energy | A quantitative value for the activation energy (e.g., in kcal/mol). |

Assessment of Non-Linear Optical (NLO) Properties (if applicable)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. dtic.mil These properties are foundational for applications in optoelectronics and photonics. researchgate.net The key molecular parameters governing NLO response are the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. dtic.milajchem-a.com

Computational methods can reliably predict these properties. ufg.br Molecules with significant NLO properties typically possess a large dipole moment and feature an electron donor and an electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net

This compound contains an electron-donating ethoxy group and a weakly donating/accepting hydroxyl group. However, it lacks a strong electron-accepting group and the π-conjugation is limited to the phenyl ring. The saturated propyl chain isolates the hydroxyl group from the aromatic system, significantly limiting charge transfer across the molecule. Therefore, this compound is not expected to exhibit strong NLO properties. Computational analysis would likely confirm this by yielding a small value for the first hyperpolarizability (β). ajchem-a.com

Table 5: Predicted NLO Properties of this compound

| Property | Symbol | Predicted Value (a.u.) | Interpretation |

| Dipole Moment | μ | ~2-3 D | Moderate polarity due to ether and alcohol groups. |

| Average Polarizability | α | ~100-120 | Represents the molecule's overall electronic cloud distortion in a field. |

| First Hyperpolarizability | β | Small | Low NLO response due to lack of a strong donor-acceptor system and conjugation. |

Note: Values are illustrative estimates based on the molecular structure. The first hyperpolarizability is expected to be comparable to or only slightly larger than that of reference molecules like urea, which are used as a standard in some NLO studies. ajchem-a.com

In Vitro Biological Investigations of this compound Remain Uncharacterized

Despite a thorough review of available scientific literature, detailed in vitro biological investigations focusing specifically on the chemical compound this compound are not presently available. Consequently, data regarding its antioxidant capacity, antimicrobial efficacy, and cellular growth modulation properties have not been publicly documented.

The exploration of the biological activities of chemical compounds is a critical component of drug discovery and development. In vitro assays serve as a primary screening method to assess the potential therapeutic effects of a substance. These tests are fundamental in determining a compound's ability to interact with biological systems in a controlled laboratory setting.

Standard assays to determine the biological potential of a compound like this compound would typically include:

Antioxidant Capacity Assessment: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization assay are commonly employed to measure a compound's ability to neutralize free radicals, which are implicated in various disease pathologies.

Antimicrobial Efficacy Evaluation: The minimum inhibitory concentration (MIC) is a key metric used to determine the lowest concentration of a substance that prevents visible growth of a microorganism. This is typically tested against a panel of clinically relevant bacterial strains, such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli, as well as fungal species like Candida albicans.

Cellular Growth Modulation Investigation: In vitro cell lines are utilized to study the effect of a compound on cell proliferation and viability. These studies are crucial in the early stages of cancer research and other diseases characterized by abnormal cell growth.

The absence of published research on this compound across these fundamental areas of in vitro biological investigation indicates that the specific potential of this compound in these domains has yet to be scientifically explored and reported. Therefore, no data tables or detailed research findings can be provided for the outlined sections concerning its biological activities.

In Vitro Biological Investigations and Mechanistic Pathways of 3 4 Ethoxyphenyl Propan 1 Ol

Investigation of Cellular Growth Modulation in In Vitro Cell Lines

Cytotoxicity Evaluation in Specific Cell Lines (e.g., cancer cell lines without clinical claims)

There are no published studies that have evaluated the cytotoxic effects of 3-(4-Ethoxyphenyl)propan-1-ol on any specific cell lines, including cancer cell lines. Consequently, data such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available for this compound.

Enzyme Inhibition Studies and Mechanistic Insights (if applicable for a specific target)

There is no information available in the scientific literature regarding the ability of this compound to inhibit the activity of any specific enzymes. Enzyme inhibition studies are fundamental in pharmacology and toxicology to understand a compound's mechanism of action and potential therapeutic or adverse effects. Without such studies, the enzymatic targets of this compound, if any, are unknown.

Molecular Docking Studies for Potential Biomolecular Interactions

No molecular docking studies have been published for this compound. These computational simulations are used to predict the binding orientation and affinity of a small molecule to a target protein or nucleic acid. The absence of such research means there are no predictive models for the potential biomolecular interactions of this compound.

Elucidation of Molecular Mechanisms in Model Biological Systems

Consistent with the lack of data in the preceding sections, there are no studies that elucidate the molecular mechanisms of action for this compound in any model biological systems. Research into signaling pathways, gene expression changes, or other cellular responses to this compound has not been reported.

Structure Activity Relationship Sar Studies for 3 4 Ethoxyphenyl Propan 1 Ol Analogues

Comparative Analysis of 3-(4-Ethoxyphenyl)propan-1-ol with Structurally Related Phenylpropanoids and Aromatic Alcohols

Phenylpropanoids, a class of organic compounds characterized by a phenyl ring attached to a three-carbon propane (B168953) side chain, exhibit a wide range of biological activities. The activity of this compound can be understood by comparing it with related structures.

Aromatic alcohols, in general, have higher boiling points than aliphatic hydrocarbons of similar molecular weight due to intermolecular hydrogen bonding facilitated by the hydroxyl (-OH) group. jove.com The presence of an aromatic ring, as seen in phenols, further increases the boiling point through π–π stacking interactions. jove.com While this compound is not a phenol (B47542) (as the -OH group is on the alkyl chain, not the ring), the phenyl ring still contributes to its physical properties. solubilityofthings.com

Compared to its close analogue, 3-(4-methoxyphenyl)propan-1-ol (B1214212) (dihydroconiferyl alcohol), this compound would be expected to have slightly different polarity and lipophilicity due to the substitution of a methoxy (B1213986) group with an ethoxy group. This seemingly minor change can influence biological activity. For instance, in studies of other chemical series, such subtle modifications have been shown to alter metabolic stability and receptor binding affinity.

Other related phenylpropanoids, such as eugenol (B1671780), which has a 4-allyl group, have demonstrated notable antifungal properties. mdpi.com The saturation of the alkyl side chain, as in this compound, differentiates it from unsaturated analogues like eugenol or cinnamic acid derivatives, which can impact biological targets and metabolic pathways. mdpi.comnih.gov For example, studies on caffeic acid analogues have shown that the saturation of the side chain (dihydrocaffeic acid vs. caffeic acid) can influence radical scavenging activity. mdpi.com

| Compound | Structural Class | Key Structural Features | Notable Properties/Activities |

|---|---|---|---|

| This compound | Aromatic Alcohol / Phenylpropanoid | Para-ethoxy group, propanol (B110389) chain | Subject of SAR analysis |

| 3-(4-Methoxyphenyl)propan-1-ol | Aromatic Alcohol / Phenylpropanoid | Para-methoxy group, propanol chain. nih.gov | Found in various plants; used in synthesis. researchgate.netchemicalbook.com |

| Eugenol | Phenylpropanoid | 4-allyl, 2-methoxy, 1-hydroxy substituents. mdpi.com | Antifungal activity. mdpi.com |

| 1-Phenylpropanol | Aromatic Alcohol | Phenyl group, propanol chain, chiral center. | Subject of stereoselective synthesis studies. researchgate.net |

| Phenol | Phenol | Hydroxyl group directly on benzene (B151609) ring. jove.com | Weakly acidic; higher boiling point than aliphatic alcohols. jove.comsolubilityofthings.com |

Impact of Aromatic Substituents (e.g., methoxy vs. ethoxy, position of substitution) on Activity Profiles

The nature and position of substituents on the aromatic ring are paramount in defining the activity profile of phenylpropanoid analogues. The para-ethoxy group in this compound is an electron-donating group, which influences the electron density of the entire molecule.

Methoxy vs. Ethoxy: The difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group, while subtle, can be significant. The slightly larger size and increased lipophilicity of the ethoxy group can affect how the molecule fits into a receptor or an enzyme's active site and may alter its absorption and metabolism. In the development of antitubercular drugs, for example, even minor changes to ether linkers were explored to enhance metabolic stability and efficacy. service.gov.uk While direct comparative data for this compound vs. 3-(4-methoxyphenyl)propan-1-ol is limited, studies on other classes of compounds show that such modifications can fine-tune biological activity.

Position of Substitution: The position of substituents on the phenyl ring is crucial. Research on diarylpropionitriles, which share a substituted phenyl structure, demonstrated that moving a hydroxyl group from the para to the meta position resulted in a significant drop in binding affinity for estrogen receptors. acs.org For ERα, moving the β-ring hydroxyl to the meta position caused a 10-fold drop in affinity, while for ERβ, the drop was 6- to 8-fold. acs.org This highlights that the specific geometry and electronic environment established by para-substitution are often optimal for interaction with biological targets. Similarly, studies on eugenol analogues showed that the substitution pattern on the benzene ring played a defining role in their antifungal behavior. mdpi.com

| Compound Series | Substituent Change | Observed Impact on Activity | Reference |

|---|---|---|---|

| Diarylpropionitriles | Moving -OH from para to meta position | 6- to 10-fold drop in estrogen receptor binding affinity. | acs.org |

| Eugenol Analogues | Varied substitution patterns on the ring | Determines antifungal properties. | mdpi.com |

| Propargyl Alcohols | Para-methoxy (electron-donating) vs. para-fluoro (electron-withdrawing) | Electron-donating group enhances nucleophilicity; electron-withdrawing group may improve metabolic stability. | |

| 2-Amino-1-phenylpropanols | Addition of alkoxy groups to the phenyl ring | Alters the ratio of alpha/beta adrenergic activity, potentially reducing side effects. | google.com |

Influence of Alkyl Chain Length and Branching on Biological and Chemical Activity

The three-carbon chain of this compound is a key determinant of its properties. Variations in this chain's length or branching pattern in related compounds have shown significant effects on activity.

Chain Length: Studies across different chemical classes demonstrate a clear link between alkyl chain length and biological function.

Antimicrobial Activity: For parabens (p-hydroxybenzoic acid esters), antimicrobial activity increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl), although this is coupled with a decrease in aqueous solubility. americanpharmaceuticalreview.com

Antioxidant Activity: In one study of caffeic acid analogues, increasing the alkyl chain length modestly from methyl to propyl had no major effect on radical scavenging. mdpi.com However, in a different assay measuring lipid peroxidation, longer alkyl chains (C₁₆–C₂₂) resulted in the most potent antioxidant activity in a lipophilic environment. mdpi.com Conversely, another study found that compounds with a shorter (ethyl) linker between key functional groups had better antioxidant activity than those with a longer (propyl) linker. mdpi.com

Skin Permeation: For several classes of chemical skin permeation enhancers, including n-alkanols, potency was found to be very similar when compared at the same alkyl chain length. nih.gov

Physical Properties: In a series of phenyl alcohol derivatives, increasing the length of the alkyl chain was found to increase the local structural order and the degree of molecular association. researchgate.net

Chain Branching: Branching in the alkyl chain can also modulate activity. For alcohols, increased branching can lead to higher water solubility compared to their linear counterparts of similar molecular weight. jove.com Branching can also introduce steric hindrance, which may affect binding to biological targets. For example, the introduction of an α-methyl group to a propionitrile (B127096) structure was a key step in the synthesis of an analogue with specific biological activity. acs.org

Role of the Hydroxyl Functional Group and its Position in Molecular Interactions

The hydroxyl (-OH) group is a fundamental functional group that profoundly influences the properties of this compound. algoreducation.com

Hydrogen Bonding and Physical Properties: The polarity of the O-H bond allows the hydroxyl group to act as both a hydrogen bond donor and acceptor. scispace.com This ability is central to its key properties:

Boiling Point: Intermolecular hydrogen bonding is responsible for the significantly higher boiling points of alcohols compared to hydrocarbons of similar size. jove.comfiveable.me

Solubility: The hydroxyl group forms hydrogen bonds with water, which enhances the solubility of organic molecules. algoreducation.comfiveable.me However, this effect is counteracted by the nonpolar hydrocarbon portions of the molecule; as the carbon chain length increases, water solubility decreases. jove.com

Reactivity and Molecular Interactions: The hydroxyl group is a site of chemical reactivity, participating in oxidation, and the formation of ethers and esters. algoreducation.com In biological systems, it is crucial for interactions with enzymes and receptors. algoreducation.com The ability of the hydroxyl group to form hydrogen bonds helps to stabilize the structure of macromolecules like proteins. scispace.com The specific position of the -OH group is critical. In this compound, the primary alcohol at the terminal position (C-1) has different reactivity compared to a secondary alcohol, which would be formed if the -OH were at C-2. Primary alcohols, for example, are more susceptible to oxidation to form aldehydes and carboxylic acids. solubilityofthings.com Furthermore, having the hydroxyl group on the alkyl chain (an alcohol) rather than directly on the aromatic ring (a phenol) makes the compound neutral rather than weakly acidic. solubilityofthings.com

Potential Research Applications and Future Directions for 3 4 Ethoxyphenyl Propan 1 Ol

Utility as a Chemical Synthesis Intermediate in Advanced Organic Chemistry

The structural characteristics of 3-(4-Ethoxyphenyl)propan-1-ol make it a promising intermediate for the synthesis of more complex molecules in advanced organic chemistry. The primary alcohol group is readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a wide array of subsequent reactions such as reductive aminations, esterifications, and amide bond formations.

Exploration as a Precursor for Novel Compounds with Tunable Research Properties

A significant area of future research lies in the use of this compound as a precursor for the synthesis of novel compounds with tailored properties. By modifying its core structure, researchers can systematically tune characteristics such as solubility, lipophilicity, and biological activity. For instance, the synthesis of ester or ether derivatives from the primary alcohol can lead to compounds with altered pharmacokinetic profiles.

Studies on analogous structures have shown that derivatives of phenylpropanols can exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities. nih.govresearchgate.net This provides a strong rationale for exploring the synthesis of new derivatives of this compound and screening them for various biological effects. The introduction of different substituents on the phenyl ring or the modification of the propanol (B110389) side chain could lead to the discovery of new chemical entities with potential therapeutic applications.

Investigative Applications in Materials Science

The bifunctional nature of this compound, possessing both a hydroxyl group and an aromatic ring, makes it an interesting candidate for investigation in materials science. The hydroxyl group can act as a monomer for the synthesis of specialized polymers such as polyesters and polyethers. The ethoxyphenyl group can impart specific properties to the resulting polymer, such as thermal stability, hydrophobicity, and potentially liquid crystalline behavior.

For example, a related compound, 3-(4-hydroxyphenyl)-1-propanol, has been investigated as a monomer for the creation of biodegradable poly(silylether)s. This suggests a potential pathway for the use of this compound in the development of novel polymeric materials. Future research could focus on the polymerization of this compound with various co-monomers to create materials with tailored mechanical, thermal, and optical properties for specialized applications.

Advanced Computational Modeling for Predictive Research and Property Design

Computational modeling presents a powerful tool for accelerating research into the potential of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict the compound's molecular structure, vibrational frequencies, and electronic properties. researchgate.net Such studies can provide insights into its reactivity and potential interaction with biological targets.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for a series of derivatives. These models can help in predicting the biological activity or physical properties of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with desired characteristics. Molecular docking studies could also be performed to investigate the potential binding of this compound derivatives to specific protein targets, helping to elucidate potential mechanisms of action for any observed biological activity. While specific computational studies on this compound are not yet prevalent, research on similar structures provides a framework for future investigations. nih.govontosight.ai

Development of Novel In Vitro Assays for Deeper Mechanistic Understanding

As new derivatives of this compound are synthesized, the development of novel in vitro assays will be crucial for understanding their biological effects and mechanisms of action. Initial high-throughput screening assays can be used to identify any preliminary biological activity. For compounds that show promise, more specific and targeted assays can be developed.

For instance, if a derivative shows antimicrobial activity, assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of microorganisms would be the next step. mdpi.com If anti-inflammatory activity is detected, assays to measure the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production in cell-based models could be employed. The development of such assays will be essential for building a comprehensive profile of the biological activities of this class of compounds.

Integration into Chemoinformatic Databases for Structure-Property Correlations

The systematic synthesis and characterization of this compound and its derivatives will generate a wealth of data that can be integrated into chemoinformatic databases. Publicly accessible databases like PubChem already contain basic information about this compound. nih.gov

By expanding the data to include experimental results from various assays, as well as computed properties, researchers can contribute to the development of more robust structure-property relationship models. This data can be used to train machine learning algorithms to predict the properties of other related compounds. The integration of this information into searchable databases facilitates broader scientific access and can help to identify new research directions and potential applications for this and other related chemical structures.

Below is a table of computed properties for this compound and a closely related compound, which can be useful for chemoinformatic analysis.

| Property | This compound | 1-(4-Ethoxyphenyl)propan-1-ol |

| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol | 180.24 g/mol nih.gov |

| XLogP3 | 2.5 | 2.3 nih.gov |

| Hydrogen Bond Donor Count | 1 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 nih.gov |

| Rotatable Bond Count | 5 | 4 nih.gov |

| Topological Polar Surface Area | 29.5 Ų | 29.5 Ų nih.gov |

| CAS Number | 60993-01-3 | 1031927-88-4 nih.gov |

Q & A

Q. What are the standard synthetic routes for 3-(4-Ethoxyphenyl)propan-1-ol, and what catalysts are typically employed?

The synthesis of this compound can be inferred from structurally analogous alcohols. A common approach involves:

- Friedel-Crafts alkylation : Reacting 4-ethoxyphenyl derivatives with propanol precursors in the presence of Lewis acids (e.g., AlCl₃) to introduce the propanol chain .

- Reduction of ketones : Using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) to reduce 3-(4-ethoxyphenyl)propan-1-one intermediates under inert atmospheres .

- Grignard reactions : Ethoxyphenylmagnesium bromide reacting with epoxides or carbonyl compounds, followed by hydrolysis .

Key catalysts include Lewis acids for alkylation and metal hydrides for reduction. Solvent choice (e.g., THF, diethyl ether) and temperature control (0–25°C) are critical for optimizing yields .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR spectroscopy : H and C NMR identify the ethoxyphenyl group (δ ~6.8–7.3 ppm for aromatic protons, δ ~63–70 ppm for ethoxy carbons) and propanol backbone (δ ~1.5–3.5 ppm for methylene/methine protons) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water mobile phases .

- Mass spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ ~194.2 g/mol) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While direct hazard data for this compound is limited, protocols for analogous alcohols include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Emergency measures : Immediate rinsing with water for spills or exposure and consultation of SDS for structural analogs .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Yield optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance Friedel-Crafts alkylation efficiency, while THF improves reduction kinetics .

- Catalyst loading : Titrating AlCl₃ (0.1–1.0 equiv.) balances reaction rate and byproduct formation .

- Temperature gradients : Lower temperatures (0–5°C) minimize side reactions during reductions, while higher temperatures (50–80°C) accelerate alkylation .

- In-line monitoring : FTIR or GC-MS tracks intermediate conversions to adjust reaction times dynamically .

Q. What strategies address discrepancies in reported biological activities of this compound and its analogs?

Contradictions in pharmacological data (e.g., receptor binding vs. cytotoxicity) may arise from:

- Stereochemical variations : Enantiomeric purity impacts bioactivity; chiral HPLC or enzymatic resolution ensures consistency .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter potency measurements. Standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) reduces variability .

- Metabolite interference : LC-MS/MS identifies degradation products or metabolites that may confound activity readings .

Q. What computational methods predict the reactivity and stability of this compound in drug design?

- DFT calculations : Gaussian or ORCA software models electron density maps to predict nucleophilic/electrophilic sites (e.g., hydroxyl group reactivity) .

- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), prioritizing derivatives for synthesis .

- QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with logP and bioavailability to guide structural modifications .

Q. Methodological Notes

- Stereochemistry : Chiral centers (if present) require asymmetric synthesis or resolution techniques (e.g., chiral auxiliaries) .

- Scale-up challenges : Industrial reactors may necessitate solvent recycling or continuous flow systems to maintain efficiency .

- Data validation : Cross-referencing experimental results with databases like PubChem or ECHA ensures accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products